molecular formula C3H5As B14294318 Allylarsane

Allylarsane

Cat. No.: B14294318
M. Wt: 115.99 g/mol
InChI Key: IHMLNJCXHCBKTQ-UHFFFAOYSA-N
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Description

(Prop-2-en-1-yl)arsane is an organoarsenic compound with the molecular formula C3H5As. This compound features an arsenic atom bonded to a prop-2-en-1-yl group, making it a unique member of the organoarsenic family. Organoarsenic compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Prop-2-en-1-yl)arsane can be achieved through several methods. One common approach involves the reaction of prop-2-en-1-yl halides with sodium arsenide. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of (Prop-2-en-1-yl)arsane often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to achieve high purity levels required for specific applications.

Chemical Reactions Analysis

Types of Reactions

(Prop-2-en-1-yl)arsane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form arsenic oxides or other arsenic-containing compounds.

    Reduction: Reduction reactions can convert (Prop-2-en-1-yl)arsane to its corresponding arsenide.

    Substitution: The prop-2-en-1-yl group can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles, including halides and amines, can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a wide range of organoarsenic derivatives.

Scientific Research Applications

(Prop-2-en-1-yl)arsane has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.

    Medicine: Investigations into its potential therapeutic uses, including as an anticancer agent, are ongoing.

    Industry: It is utilized in the production of specialized materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (Prop-2-en-1-yl)arsane involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to alterations in their structure and function. These interactions can affect various cellular pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Prop-2-en-1-yl)phosphane: Similar in structure but contains phosphorus instead of arsenic.

    (Prop-2-en-1-yl)stibane: Contains antimony instead of arsenic.

    (Prop-2-en-1-yl)bismane: Contains bismuth instead of arsenic.

Uniqueness

(Prop-2-en-1-yl)arsane is unique due to the presence of arsenic, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C3H5As

Molecular Weight

115.99 g/mol

InChI

InChI=1S/C3H5As/c1-2-3-4/h2H,1,3H2

InChI Key

IHMLNJCXHCBKTQ-UHFFFAOYSA-N

Canonical SMILES

C=CC[As]

Origin of Product

United States

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